molecular formula C11H9NO3 B1399321 6-Methoxyisoquinoline-3-carboxylic acid CAS No. 224321-69-1

6-Methoxyisoquinoline-3-carboxylic acid

Cat. No. B1399321
M. Wt: 203.19 g/mol
InChI Key: SFEQSLNFFNHBJP-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline-3-carboxylic acid is a compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 . It is a powder with a melting point of 178-180°C .


Molecular Structure Analysis

The InChI code for 6-Methoxyisoquinoline-3-carboxylic acid is 1S/C11H9NO3/c1-15-9-3-2-7-6-12-10 (11 (13)14)5-8 (7)4-9/h2-6H,1H3, (H,13,14) . This indicates that the compound has a methoxy group attached to the 6th carbon of the isoquinoline ring and a carboxylic acid group attached to the 3rd carbon.


Physical And Chemical Properties Analysis

6-Methoxyisoquinoline-3-carboxylic acid is a solid compound with a melting point of 178-180°C . Its molecular weight is 203.2 .

Scientific Research Applications

Synthesis Methods

  • Dynamic Kinetic Resolution Method : Enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is synthesized using Candida antarctica lipase B-catalyzed hydrolysis, serving as a source for the enantiomer of 6-methoxyisoquinoline-3-carboxylic acid. This method is useful in synthesizing modulators of nuclear receptors, including liver X receptor (Forró et al., 2016).

  • Heck Reaction Synthesis : The Heck reaction is employed for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, which includes the synthesis of methyl 1-(tert-butoxycarbonylmethoxy)isoquinoline-3-carboxylate (Ture et al., 2011).

Biomedical Applications

  • Fluorophore for Biomedical Analysis : 6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, is identified as a novel fluorophore with strong fluorescence in a wide pH range. It is stable against light and heat, making it useful for biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).

  • PPARγ Agonists for Diabetes : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including those with 6-methoxy substitutions, are synthesized and evaluated as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. These agonists, such as KY-021, have shown potential in reducing plasma glucose and triglyceride levels, indicating potential for diabetes treatment (Azukizawa et al., 2008).

Chemical Synthesis

  • 6-Methoxyisoquinoline-5-Carbonitrile Synthesis : A method involving condensation, reduction, and bromination is used to synthesize 6-methoxyisoquinoline-5-carbonitrile, an important intermediate for drugs and dyes (Zhou Xin-rui, 2005).

  • Synthesis of Quinoline-2-carboxylic Acids : New quinoline-2-carboxylic acids, including 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, are isolated from Ephedra species, expanding the understanding of naturally occurring quinoline derivatives (Starratt & Caveney, 1996).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methoxyisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQSLNFFNHBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=NC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyisoquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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